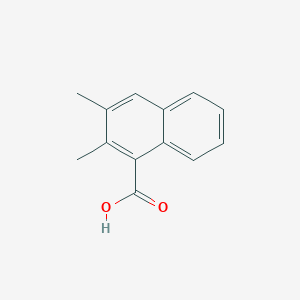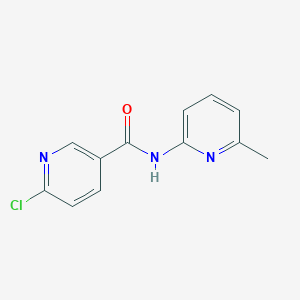![molecular formula C11H9N5O2S B7458226 N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide, also known as TPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPS is a heterocyclic compound that contains both a pyridine and a triazole ring, making it a unique and versatile molecule.
科学的研究の応用
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide has shown potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It is believed that this compound inhibits the activity of a protein called Hsp90, which is essential for the survival and growth of cancer cells.
In addition to cancer research, this compound has also shown potential applications in the field of neuroscience. This compound has been shown to enhance cognitive function and memory in animal models. It is believed that this compound works by increasing the levels of a protein called brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons in the brain.
作用機序
The mechanism of action of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of Hsp90, a protein that is essential for the survival and growth of cancer cells. In addition, this compound has been shown to increase the levels of BDNF, a protein that is essential for the growth and survival of neurons in the brain. The exact mechanism by which this compound increases BDNF levels is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to inhibit the growth of cancer cells, enhance cognitive function and memory, and reduce anxiety-like behavior. In addition, this compound has been shown to increase the levels of BDNF, a protein that is essential for the growth and survival of neurons in the brain.
実験室実験の利点と制限
One of the main advantages of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide is its relatively simple synthesis method, which can be performed in a few steps with high yield. In addition, this compound has shown potential applications in various fields of scientific research, including cancer research and neuroscience. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide. One potential direction is to investigate the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism by which this compound increases BDNF levels and to identify other compounds that can increase BDNF levels. Finally, future research could focus on developing more efficient synthesis methods for this compound and other compounds with similar structures.
合成法
The synthesis of N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide involves the reaction of 2-aminopyridine with 2-chloro-5-nitrobenzenesulfonamide in the presence of triethylamine and copper powder. This reaction leads to the formation of the intermediate compound, which is then cyclized with sodium azide to yield this compound. The overall synthesis method of this compound is relatively simple and can be performed in a few steps with high yield.
特性
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c17-19(18,9-4-3-6-12-8-9)15-11-13-10-5-1-2-7-16(10)14-11/h1-8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAPBBUXEDAFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
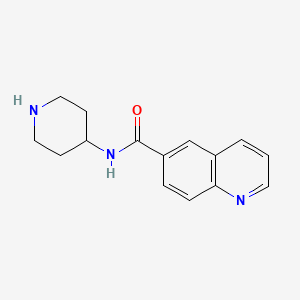

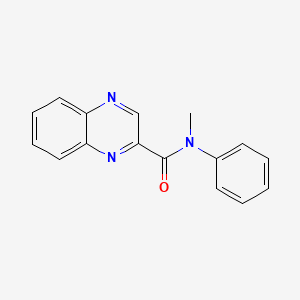
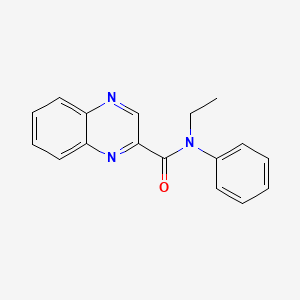
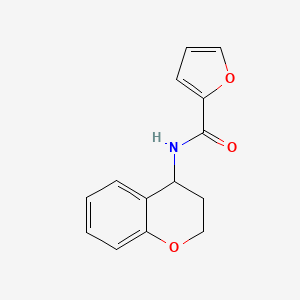
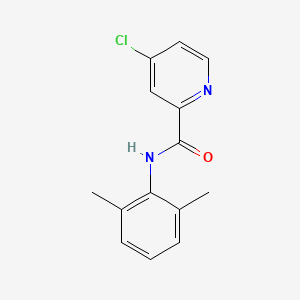

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)
